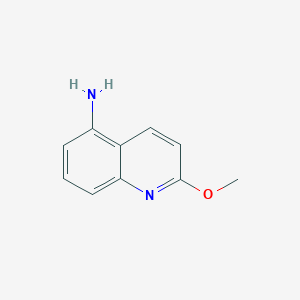

2-Methoxyquinolin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-6-5-7-8(11)3-2-4-9(7)12-10/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOKAQICKKMEPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC(=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30484172 | |

| Record name | 5-Amino-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5573-99-9 | |

| Record name | 5-Amino-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30484172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques in 2 Methoxyquinolin 5 Amine Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of bonds, which are characteristic of the functional groups present.

Fourier-transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. For 2-Methoxyquinolin-5-amine, the FT-IR spectrum provides direct evidence for its key structural features: the primary amine (-NH₂), the methoxy (B1213986) group (-OCH₃), and the aromatic quinoline (B57606) core.

The primary amine group is typically identified by a pair of medium-intensity absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. Additionally, the N-H scissoring (bending) vibration is expected to appear in the 1650-1580 cm⁻¹ range.

The aromatic quinoline ring exhibits several characteristic bands. The aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹. The C=C and C=N bond stretching vibrations within the fused rings give rise to a series of sharp, medium-to-strong absorptions in the 1620-1430 cm⁻¹ region.

The methoxy group (-OCH₃) is characterized by the C-H stretching of the methyl group, which appears in the 2950-2850 cm⁻¹ range. More diagnostically, a strong band corresponding to the C-O-C asymmetric stretching vibration is expected in the 1275-1200 cm⁻¹ region, while the symmetric stretch would appear around 1075-1020 cm⁻¹.

A summary of the expected characteristic FT-IR absorption bands for 2-Methoxyquinolin-5-amine is presented in Table 1.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3350 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3350 - 3250 | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) |

| 2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| 1620 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1620 - 1430 | C=C and C=N Stretches | Aromatic (Quinoline) |

| 1275 - 1200 | Asymmetric C-O-C Stretch | Methoxy Ether |

| 1075 - 1020 | Symmetric C-O-C Stretch | Methoxy Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

In the ¹H NMR spectrum of 2-Methoxyquinolin-5-amine, each chemically non-equivalent proton produces a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the signal's multiplicity (splitting pattern) reveals the number of neighboring protons, and the coupling constant (J) quantifies the interaction between coupled protons.

The spectrum is expected to show a sharp singlet for the three protons of the methoxy group (-OCH₃), typically in the δ 3.9-4.1 ppm range, due to the deshielding effect of the attached oxygen atom. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can vary (typically δ 4.0-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The five protons on the quinoline ring will appear in the aromatic region (δ 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the electron-donating amine and methoxy groups.

The protons on the pyridine (B92270) ring (H-3, H-4) are expected to form an AX system, appearing as doublets.

The protons on the benzene (B151609) ring (H-6, H-7, H-8) will show more complex splitting patterns due to their coupling relationships. The powerful electron-donating amine group at C-5 will significantly shield the ortho (H-6) and para (H-7) positions, shifting them upfield.

Predicted ¹H NMR spectral data for 2-Methoxyquinolin-5-amine are detailed in Table 2.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH₂ | 4.5 (broad) | Singlet (br s) | N/A |

| OCH₃ | 4.0 | Singlet (s) | N/A |

| H-6 | 6.7 | Doublet (d) | ~7.5 |

| H-3 | 6.9 | Doublet (d) | ~8.8 |

| H-7 | 7.3 | Triplet (t) | ~8.0 |

| H-8 | 7.5 | Doublet (d) | ~8.5 |

| H-4 | 8.1 | Doublet (d) | ~8.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

For 2-Methoxyquinolin-5-amine, ten distinct signals are expected.

The methoxy carbon (-OCH₃) will appear upfield, around δ 55-60 ppm.

The nine carbons of the quinoline ring will appear in the δ 100-165 ppm range. The carbons directly attached to the electron-donating nitrogen (C-5) and oxygen (C-2) will be significantly shifted. C-2, attached to both nitrogen and oxygen (in an enol-ether like system), is expected to be the most downfield (δ ~160 ppm). C-5, attached to the amine group, will also be shifted downfield relative to an unsubstituted carbon but shielded relative to other carbons in the ring. The carbons ortho and para to the amine group (C-4a, C-6, and C-8a) will be shielded.

Predicted ¹³C NMR chemical shifts for the compound are listed in Table 3.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| OCH₃ | 56.0 |

| C-3 | 100.5 |

| C-6 | 108.0 |

| C-8 | 115.0 |

| C-4a | 118.5 |

| C-7 | 129.0 |

| C-4 | 138.0 |

| C-8a | 145.0 |

| C-5 | 148.0 |

| C-2 | 161.0 |

Other Advanced NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For 2-Methoxyquinolin-5-amine, COSY would show correlations between H-3 and H-4 on the pyridine ring, and between H-6, H-7, and H-8 on the carbocyclic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in the ¹H NMR spectrum (e.g., H-6) to its corresponding carbon signal in the ¹³C NMR spectrum (C-6).

Electronic Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions within a molecule. The quinoline ring system is a strong chromophore, and the presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline.

The UV-Vis spectrum of 2-Methoxyquinolin-5-amine in a solvent like methanol (B129727) or ethanol (B145695) would likely display multiple absorption bands corresponding to π → π* transitions within the aromatic system. Typically, quinoline derivatives show two or three main absorption bands. The electronic transitions are influenced by the extended π-conjugation and the charge transfer character introduced by the substituents. While many aminoquinoline derivatives are known to be fluorescent, the fluorescence properties, including excitation/emission wavelengths and quantum yield, are highly dependent on the substitution pattern and the molecular environment. Some studies have noted that 5-aminoquinoline (B19350) derivatives may exhibit weak or no fluorescence.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing electronic transitions between molecular orbitals. For aromatic systems like 2-Methoxyquinolin-5-amine, characteristic absorptions arise from π → π* and n → π* transitions of the quinoline ring and its substituents. The quinoline core, an extended aromatic system, is expected to exhibit multiple strong absorption bands. The presence of the electron-donating amino (-NH2) and methoxy (-OCH3) groups typically induces a bathochromic (red) shift, moving absorption maxima to longer wavelengths compared to unsubstituted quinoline.

While specific experimental spectra for 2-Methoxyquinolin-5-amine are not widely published, analysis of similar quinoline derivatives allows for the prediction of its spectral characteristics. mdpi.commdpi.comresearchgate.net The spectrum would likely display complex bands in the 250–400 nm range, indicative of the fused aromatic ring system.

Table 1: Predicted UV-Vis Absorption Data for 2-Methoxyquinolin-5-amine This table is based on theoretical principles and data from analogous compounds.

| Predicted λmax (nm) | Associated Electronic Transition | Structural Origin |

| ~280-300 | π → π | Quinoline aromatic system |

| ~340-360 | π → π / n → π* | Extended conjugation from substituents |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of a compound through ionization and fragmentation. For 2-Methoxyquinolin-5-amine (C10H10N2O), the high-resolution mass spectrum would show a molecular ion peak ([M]+) at an m/z (mass-to-charge ratio) of approximately 174.20.

The fragmentation pattern provides a fingerprint of the molecule's structure. In electron ionization (EI) mode, the molecular ion would undergo characteristic fragmentation. Common fragmentation pathways for aromatic amines and ethers can be predicted. libretexts.orgmiamioh.educhemguide.co.uk Likely fragmentation includes the loss of a methyl radical (•CH3) from the methoxy group, resulting in a significant peak at m/z 159. Subsequent loss of carbon monoxide (CO) from the quinoline ring is also a common pathway for such heterocyclic systems, leading to further fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for 2-Methoxyquinolin-5-amine This table presents theoretically derived major fragments.

| m/z Value | Ion Formula | Proposed Fragmentation Pathway |

| 174 | [C10H10N2O]+ | Molecular Ion ([M]+) |

| 159 | [C9H7N2O]+ | Loss of a methyl radical ([M-CH3]+) |

| 145 | [C9H9N2]+ | Loss of a formyl radical ([M-CHO]+) |

| 131 | [C8H5N2O]+ | Loss of CH3 followed by loss of CO ([M-CH3-CO]+) |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To perform this analysis, 2-Methoxyquinolin-5-amine must first be grown as a high-quality single crystal. As of now, the crystal structure of this specific compound has not been deposited in crystallographic databases. However, if a suitable crystal were analyzed, the experiment would yield detailed crystallographic parameters that define its solid-state architecture. nih.gov

Table 3: Crystallographic Data Parameters Obtainable from XRD This table outlines the data that would be generated from a successful single-crystal XRD experiment.

| Parameter | Description | Value for 2-Methoxyquinolin-5-amine |

| Chemical Formula | C10H10N2O | Confirmed |

| Crystal System | e.g., Monoclinic, Orthorhombic | To be determined |

| Space Group | Symmetry group of the crystal | To be determined |

| Unit Cell Dimensions (a, b, c) | Lengths of the unit cell axes (Å) | To be determined |

| Unit Cell Angles (α, β, γ) | Angles of the unit cell axes (°) | To be determined |

| Volume (V) | Volume of the unit cell (ų) | To be determined |

| Z | Number of molecules per unit cell | To be determined |

Electron Spin Resonance (ESR) for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons (paramagnetic species), such as free radicals or transition metal ions. In its neutral, ground-state form, 2-Methoxyquinolin-5-amine is a diamagnetic molecule with all electrons paired. Therefore, it is ESR-inactive and would not produce a signal.

However, ESR could be a powerful tool to study radical ions of the compound. rsc.orgresearchgate.net If 2-Methoxyquinolin-5-amine were to be chemically or electrochemically oxidized or reduced to form a radical cation ([M]•+) or radical anion ([M]•-), these species would be paramagnetic and thus detectable by ESR. The resulting spectrum would provide information about the distribution of the unpaired electron's density across the molecule. Studies on related quinoline derivatives have successfully used ESR to characterize their radical forms. nih.govcdnsciencepub.com

Table 4: Applicability of ESR Spectroscopy

| Molecular Species | Electron State | ESR Activity |

| 2-Methoxyquinolin-5-amine | Diamagnetic (ground state) | Inactive |

| Radical Cation | Paramagnetic (unpaired electron) | Active |

| Radical Anion | Paramagnetic (unpaired electron) | Active |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. eolss.netsmithers.comintertek.com This is a crucial step to verify the empirical formula and confirm the compound's purity. The theoretical elemental composition is calculated from the molecular formula (C10H10N2O). An experimental analysis on a purified sample of 2-Methoxyquinolin-5-amine should yield results that closely match these theoretical values, typically within a ±0.4% tolerance.

Table 5: Elemental Composition of 2-Methoxyquinolin-5-amine

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | C10 | 68.95% | To be determined |

| Hydrogen (H) | H10 | 5.79% | To be determined |

| Nitrogen (N) | N2 | 16.08% | To be determined |

| Oxygen (O) | O | 9.18% | To be determined |

Thermal Analysis Techniques (e.g., TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of materials as they change with temperature. TGA specifically measures the change in mass of a sample as it is heated at a controlled rate. This provides critical information about the compound's thermal stability, decomposition temperatures, and the presence of any volatile components like solvents.

A TGA thermogram for 2-Methoxyquinolin-5-amine would show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, the onset of a sharp decrease in mass would signify the beginning of thermal decomposition. The temperature at which this occurs is a measure of the compound's thermal stability. The analysis can be run under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study combustion.

Table 6: Representative Data from Thermogravimetric Analysis (TGA) This table shows typical data points that would be extracted from a TGA experiment.

| Parameter | Description | Expected Value |

| Onset Decomposition Temp (T_onset) | Temperature at which significant mass loss begins | To be determined |

| Peak Decomposition Temp (T_peak) | Temperature of maximum rate of mass loss | To be determined |

| % Mass Loss | Total percentage of mass lost during a decomposition step | To be determined |

| Residual Mass | Percentage of mass remaining at the end of the analysis | To be determined |

Derivatives of 2 Methoxyquinolin 5 Amine and Their Chemical Exploration

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives based on the 2-methoxyquinoline (B1583196) scaffold involves a variety of modern synthetic methodologies. A common strategy begins with the functionalization of the quinoline (B57606) core, followed by the introduction of diverse substituents. For instance, a series of 5-methoxyquinoline (B23529) derivatives were synthesized to explore their chemical space. nih.gov This process often involves multi-step reactions to build complexity. One approach starts with the synthesis of a core intermediate, such as 2-chloro-5-methoxyquinolin-4-amine, which can then be reacted with various amines to generate a library of derivatives. nih.gov

Another synthetic route involves the construction of fused ring systems onto the quinoline framework. Efficient two-step procedures have been developed for creating complex heterocyclic structures like pyrimido[4,5-d]pyrimidines, starting from readily available reagents. sigmaaldrich.com These syntheses often involve an initial condensation or cyclization reaction to form an intermediate, which is then further reacted with substituted precursors to yield the final products. sigmaaldrich.com

Characterization of these novel derivatives is a critical step, accomplished through a combination of spectroscopic and analytical techniques. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are routinely used to confirm the structures of the synthesized compounds. sigmaaldrich.comnih.gov Physical properties like melting point (mp) and yield are also meticulously recorded. nih.govsigmaaldrich.com For chiral compounds, X-ray crystallography may be employed to determine the absolute stereochemistry.

Table 1: Examples of Synthesized 2-Methoxyquinoline Derivatives and Related Structures

| Compound Name | Starting Material/Core | Synthetic Approach | Yield | Ref. |

| 5-Methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) | 5-Methoxyquinoline | Structural optimization via substitution at the 2- and 4-positions. | N/A | nih.gov |

| N-(1-Benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | 5-Methoxyquinoline | Synthesis from a 2-chloroquinoline (B121035) intermediate. | N/A | nih.gov |

| 2-Methyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine (4a) | 4-Amino-2-methylpyrimidine-5-carbonitrile | Two-step procedure involving imidate formation followed by reaction with aniline (B41778). | 57% | sigmaaldrich.com |

| 2,5-Dimethyl-N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amine (4f) | 4-Amino-2,6-dimethylpyrimidine-5-carbonitrile | Two-step procedure involving imidate formation followed by reaction with aniline. | 50% | sigmaaldrich.com |

Structure-Activity Relationship (SAR) Studies in Chemical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its properties and reactivity. nih.gov In the context of quinoline derivatives, SAR analyses aim to identify which functional groups and structural features are crucial for a given chemical behavior. mdpi.comnih.gov These studies are an iterative process where derivatives are systematically designed, synthesized, and evaluated. nih.gov

For derivatives of 5-methoxyquinoline, SAR studies have provided significant insights. For example, in one study, modifications at the 2- and 4-positions of the quinoline ring were explored. nih.gov It was found that introducing a 1-methyl-1,4-diazepane group at the 2-position led to a particularly active compound (5g) in their series. nih.gov Similarly, placing a 1-methylpiperidin-4-amine group at the 4-position resulted in another highly active derivative, 5k. nih.gov Conversely, derivatives with a primary amine at the 2-position exhibited relatively weak potency in the studied context. nih.gov

These studies highlight that even small changes to the substituents can have a profound impact on the molecule's properties. The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of substituents are key factors. organic-chemistry.org For instance, SAR studies on related quinoxaline (B1680401) derivatives showed that replacing an electron-releasing group like methoxy (B1213986) (OCH₃) with an electron-withdrawing group like chlorine (Cl) decreased the observed activity. organic-chemistry.org The type of linker used to connect different parts of the molecule also plays a critical role. organic-chemistry.org

Table 2: Summary of SAR Findings for 5-Methoxyquinoline Derivatives

| Position of Modification | Substituent | Observation in Chemical Context | Ref. |

| 2-Position | 1-Methyl-1,4-diazepane group | Most active compound (5g) at both enzymatic and cellular levels in the series. | nih.gov |

| 2-Position | Piperidine (B6355638) group | Good activity at the cellular level, but not at the enzymatic level. | nih.gov |

| 2-Position | Primary amine groups | Relatively weak potency. | nih.gov |

| 4-Position | 1-Methylpiperidin-4-amine group | Most active compound (5k) in the enzymatic assay for its series. | nih.gov |

Quinoline Hybrid Compounds and Conjugates

Molecular hybridization is a strategy that involves covalently linking two or more distinct chemical scaffolds, often known as pharmacophores, into a single new molecule. wikipedia.orgmasterorganicchemistry.com The goal is to create a hybrid compound that possesses novel or enhanced properties compared to its individual components. wikipedia.org The quinoline ring is a privileged structure frequently used in the design of such hybrids due to its versatile chemical nature. acs.orgwikipedia.org

Several types of quinoline-based hybrids have been synthesized and studied. Examples include:

Quinoline-Triazine Hybrids : Novel hybrids combining the quinoline and 1,2,4-triazine (B1199460) scaffolds have been reported. chem-station.com The synthesis involves the condensation of 2-chlorosubstituted quinoline-3-carbaldehydes with substituted 4-amino-1,2,4-triazin-5-ones. chem-station.com

Quinoline-Sulfonamide Conjugates : Hybrids incorporating both quinoline and sulfonamide moieties have been developed. chemicalbook.com These are often synthesized through the acylation of an aminoquinoline with a benzenesulfonyl chloride derivative, followed by complexation with metal ions (M²⁺) to form organometallic conjugates. chemicalbook.com

Quinoline-Imidazole Hybrids : The combination of quinoline and 2-aminoimidazole scaffolds has also been explored to create new hybrid compounds. acs.org

These examples demonstrate the modularity of the quinoline core, allowing it to be conjugated with a wide range of other heterocyclic and functional groups to generate structurally complex and diverse molecules. wikipedia.org

Functionalization of the Amino Group

The 5-amino group on the 2-methoxyquinolin-5-amine scaffold is a primary aromatic amine, making it a key handle for a wide range of chemical transformations. Functionalization at this position allows for the introduction of diverse structural motifs and the extension of the molecular framework.

Common reactions involving the amino group include:

Acylation : The amino group can be readily acylated by reacting it with acyl chlorides or anhydrides. This reaction was used as a key step in the synthesis of hybrid quinoline-sulfonamide complexes, where an aminoquinoline was acylated with a substituted benzenesulfonyl chloride. chemicalbook.com

Participation in Cyclization Reactions : The amino group can serve as a nucleophile in cyclization reactions to build fused ring systems. For example, the amino group of 2-amino-tetrahydroquinolines has been reacted with reagents like chloroformamidine (B3279071) hydrochloride to construct a fused pyrimidine (B1678525) ring, yielding tetrahydropyrimido[4,5-b]quinolines.

N-Alkylation : The hydrogen atoms of the primary amine can be substituted with alkyl or aryl groups, though direct alkylation can sometimes be challenging to control. More sophisticated C-N bond-forming reactions are often employed to create secondary or tertiary amines. The synthesis of derivatives where an amino group is substituted with piperidine or other cyclic amines showcases this type of functionalization. nih.gov

Probing the chemical role of the primary amine can also be achieved by replacing the -NH₂ group with a hydrogen or a methyl group to disrupt potential hydrogen bonding interactions. nih.gov

Modifications on the Methoxy Group

The 2-methoxy group is another key site for modification on the quinoline ring. The most significant transformation for this group is ether cleavage, specifically O-demethylation, which converts the 2-methoxyquinoline into the corresponding 2-quinolinone (or quinolin-2(1H)-one) derivative. nih.govnih.gov This conversion is important as it can significantly alter the chemical and electronic properties of the molecule.

Several reagents and conditions are employed for the O-demethylation of aryl methyl ethers:

Lewis Acids : Strong Lewis acids like boron tribromide (BBr₃) are highly effective and are a common choice for this transformation. The reaction proceeds by forming a complex between the Lewis acid and the ether oxygen, which facilitates nucleophilic attack by the bromide ion on the methyl group. Aluminum chloride (AlCl₃) is another, albeit slightly less reactive, Lewis acid used for this purpose.

Strong Acids : Concentrated hydrohalic acids, particularly 47% hydrobromic acid (HBr), can cleave the ether bond upon heating. The mechanism involves protonation of the ether oxygen followed by an Sₙ2 attack by the bromide ion. chemicalbook.com

Nucleophilic Cleavage : Thiolates are effective nucleophiles for cleaving methyl ethers. For instance, using a thiolate anion for the demethylation of a 2,4-dimethoxyquinoline (B1594175) derivative was shown to produce a 4-hydroxyquinoline, demonstrating that reagent choice can influence regioselectivity. nih.gov Odorless long-chain thiols, such as 1-dodecanethiol, in a high-boiling solvent like NMP, provide an alternative to more volatile and odorous reagents.

The synthesis of 2-quinolones from 2-methoxyquinolines via demethylation is a well-established route in quinoline chemistry. nih.gov

Ring System Modifications and Fused Derivatives

Beyond substitution, the quinoline core of 2-methoxyquinolin-5-amine can be modified by annulating, or fusing, additional rings onto the existing framework. This creates polycyclic heterocyclic systems with distinct chemical architectures. The synthesis of these fused derivatives often utilizes the existing functional groups on the quinoline ring as anchor points for building the new ring.

One common strategy is the construction of a fused pyrimidine ring, leading to pyrimidoquinoline systems. For example:

Pyrimido[4,5-c]quinolines : These derivatives can be synthesized, and studies have shown that the placement of methoxy groups on this fused system plays a crucial role in its chemical properties.

Pyrimido[4,5-b]quinolines : Starting from 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, a fused pyrimidine ring can be built by reacting the amino group and the adjacent ring carbon with appropriate reagents. Cyclization with chloroformamidine hydrochloride, for instance, yields 5-(4-substitutedphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]-quinoline-2,4-diamines.

Other fused systems can also be constructed. The synthesis of triazolopyridine derivatives provides a model for how a five-membered triazole ring can be fused to a six-membered pyridine (B92270) ring, a strategy that is conceptually applicable to the quinoline system. The synthesis of 2-methoxyquinolin-5-amine itself can be achieved by reacting 2,3-dichloroacetic anhydride (B1165640) with 5-aminoquinoline (B19350), showcasing a reaction that modifies the ring system. These ring modification and fusion strategies significantly expand the chemical diversity derivable from the initial 2-methoxyquinolin-5-amine scaffold.

Advanced Applications in Chemical Sciences

Utilization as Chemical Building Blocks in Complex Molecule Synthesis

The primary and most well-documented application of "2-Methoxyquinolin-5-amine" is its role as a key intermediate or building block in the synthesis of more complex molecules, particularly those with potential biological activity. google.comgoogle.com The presence of the reactive primary amine at the 5-position and the quinoline (B57606) nitrogen allows for a variety of chemical transformations, making it a versatile precursor in multi-step synthetic pathways.

One of the notable applications is in the preparation of novel tetrahydronaphthalene derivatives which have been investigated for their anti-inflammatory properties. google.com In these synthetic schemes, the amino group of "2-Methoxyquinolin-5-amine" can be transformed into various other functional groups or used as a nucleophile in coupling reactions to construct larger molecular frameworks. For instance, it can be a precursor for the synthesis of complex imines, which are then used in subsequent reactions. google.com

The general process often involves the reaction of "2-Methoxyquinolin-5-amine" with other organic molecules to build a more elaborate structure, which may then undergo further modifications. The quinoline core itself is a common feature in many biologically active compounds, and the specific substitution pattern of "2-Methoxyquinolin-5-amine" provides a unique starting point for the synthesis of new chemical entities.

Table 1: Examples of Complex Molecules Synthesized from 2-Methoxyquinolin-5-amine

| Precursor Compound | Reaction Type | Resulting Complex Molecule Class | Potential Application | Reference |

| 2-Methoxyquinolin-5-amine | Imine formation and subsequent reactions | Tetrahydronaphthalene derivatives | Anti-inflammatory agents | google.com |

| 2-Methoxyquinolin-5-amine | Not specified in detail | Quinolines and isoquinolines | Anti-inflammatory agents | google.com |

Role in Catalysis and Organocatalysis

While direct and specific applications of "2-Methoxyquinolin-5-amine" as a catalyst are not extensively reported in the scientific literature, its structural features suggest significant potential in both metal-catalyzed reactions and organocatalysis.

The "2-Methoxyquinolin-5-amine" molecule contains two potential coordination sites for metal ions: the nitrogen atom of the quinoline ring and the nitrogen atom of the amino group. This bidentate character makes it a candidate for use as a ligand in coordination chemistry and metal-catalyzed reactions. The formation of stable complexes with transition metals could lead to catalysts with interesting reactivity and selectivity. The electronic properties of the quinoline ring, modified by the electron-donating methoxy (B1213986) and amino groups, can influence the catalytic activity of the metal center.

The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, presents another potential avenue for the application of "2-Methoxyquinolin-5-amine". The primary amine group is a key functional group in many organocatalysts, capable of forming iminium or enamine intermediates. Chiral derivatives of "2-Methoxyquinolin-5-amine" could potentially be developed as asymmetric organocatalysts for a variety of transformations.

Applications in Materials Science

The unique photophysical and chemical properties of the quinoline scaffold suggest that "2-Methoxyquinolin-5-amine" could be a valuable component in the design of advanced materials.

The primary amino group on "2-Methoxyquinolin-5-amine" provides a reactive handle for its incorporation into polymeric structures. For example, it could be used as a monomer in the synthesis of polyamides or polyimides through reactions with diacyl chlorides or dianhydrides, respectively. The resulting polymers would contain the quinoline moiety in the backbone or as a pendant group, which could impart specific properties such as thermal stability, fluorescence, or ion-binding capabilities.

Quinoline and its derivatives are known for their fluorescent properties. The emission characteristics are often sensitive to the local environment, such as pH or the presence of metal ions. This makes quinoline-based compounds, including potentially "2-Methoxyquinolin-5-amine", attractive candidates for the development of fluorescent chemosensors. The amino and methoxy groups can be further functionalized to tune the photophysical properties and to introduce specific recognition sites for analytes. The extended aromatic system of the quinoline ring also suggests potential for applications in other optical materials, such as organic light-emitting diodes (OLEDs), although specific research in this area with "2-Methoxyquinolin-5-amine" is not widely available.

Development of Novel Chemical Probes and Reagents

The development of highly specific and sensitive chemical probes is a cornerstone of modern chemical biology and analytical chemistry. The quinoline scaffold is a well-established fluorophore, and its derivatives are frequently explored for their potential as fluorescent probes. nih.govnih.govcrimsonpublishers.comcrimsonpublishers.com The nitrogen atom within the quinoline ring system can interact with target molecules, leading to detectable changes in fluorescence. nih.gov

While direct research on 2-Methoxyquinolin-5-amine as a chemical probe is limited, the broader class of quinoline derivatives has been extensively studied for bio-imaging applications. crimsonpublishers.comcrimsonpublishers.com These compounds are utilized as molecular probes and chemosensors for monitoring interactions with various target molecules through alterations in fluorescence emission or intensity. crimsonpublishers.com The synthesis of diverse quinoline derivatives is an active area of research, with studies focusing on creating new compounds for antibacterial and antituberculosis applications. nih.gov The general synthetic accessibility of quinoline derivatives allows for the systematic design of probes with tailored properties. nih.gov

Q & A

Q. What are the common synthetic routes for 2-Methoxyquinolin-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, substituted pyrazole or quinoline derivatives can be synthesized via reactions between amidoximes and isatoic anhydrides in alkaline media (e.g., NaOH–DMSO), yielding structurally diverse anilines with 1,2,4-oxadiazole motifs . Optimization of reaction time (ambient to reflux conditions) and stoichiometry is critical; yields range from 60–90% depending on substituent electronic effects. Purification typically involves column chromatography or recrystallization .

Q. How is 2-Methoxyquinolin-5-amine characterized spectroscopically?

- Methodological Answer : Characterization employs -NMR and -NMR to confirm methoxy and amine groups. For instance, the methoxy proton appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons in the quinoline ring resonate between δ 6.5–8.5 ppm. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, and IR spectroscopy identifies N–H stretching (~3400 cm) . IUPAC naming conventions ensure unambiguous structural identification .

Q. What safety protocols are recommended for handling 2-Methoxyquinolin-5-amine derivatives?

- Methodological Answer : Safety data sheets (SDS) recommend using personal protective equipment (PPE: gloves, lab coat, goggles) and working in a fume hood. In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with water and seek medical attention. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data for 2-Methoxyquinolin-5-amine derivatives be refined using SHELX software?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

- Data Integration : Use SHELXS/SHELXD for structure solution from X-ray diffraction data.

- Refinement : Apply SHELXL with restraints for anisotropic displacement parameters. For high-resolution data, assign partial occupancy to disordered methoxy groups.

- Validation : Check R-factor convergence (<5%) and validate geometry using ORTEP-3 for graphical representation .

Q. How can contradictions in pharmacological data (e.g., receptor binding vs. functional activity) be resolved for 2-Methoxyquinolin-5-amine analogs?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or receptor subtype specificity. To resolve:

- Dose-Response Curves : Compare IC values across multiple assays (e.g., radioligand binding vs. functional cAMP assays).

- Structural Modifications : Introduce substituents (e.g., halogens) to enhance selectivity for targets like dopamine D2 or serotonin 5-HT3 receptors .

- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric/electronic mismatches .

Q. What role does the methoxy group play in the CO2 capture efficiency of amine-based solvents like 2-Methoxyquinolin-5-amine?

- Methodological Answer : The methoxy group enhances steric hindrance, reducing carbamate stability and lowering regeneration energy. Comparative studies with non-methoxy analogs show:

- Kinetic Reactivity : Methoxy derivatives exhibit faster CO2 absorption rates due to electron-donating effects.

- Degradation Resistance : Methoxy groups reduce oxidative degradation in flue gas environments.

Experimental validation involves thermogravimetric analysis (TGA) and nuclear magnetic resonance (NMR) monitoring of degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.